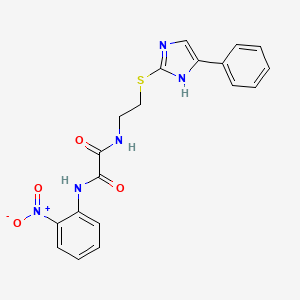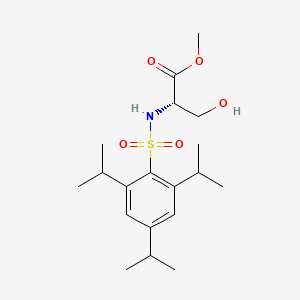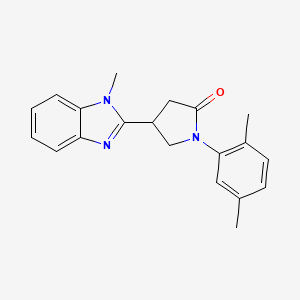
1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene” is likely a brominated and trifluoromethoxylated derivative of benzene. Benzene is a simple aromatic ring (consisting of 6 carbon atoms joined in a ring with 1 hydrogen atom attached to each), while bromoethyl refers to a two-carbon chain with a bromine atom attached, and trifluoromethoxy refers to a methoxy group (an oxygen atom linked to a carbon) where the carbon is bonded to three fluorine atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through halogenation (introduction of halogens like bromine) and etherification (introduction of an ether group like trifluoromethoxy) of benzene .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzene ring with a bromoethyl group and a trifluoromethoxy group attached to it. The exact positions of these groups on the benzene ring would depend on the specific synthesis method .Chemical Reactions Analysis
The bromine atom in the bromoethyl group is likely to be a site of reactivity, as bromine is a good leaving group. This could allow for further functionalization of the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Development of Ethynylferrocene Compounds : The synthesis of new compounds, such as 1,3-dibromo-5-(ferrocenylethynyl)benzene, demonstrates the potential of using 1-(1-Bromoethyl)-3-(trifluoromethoxy)benzene derivatives in the development of organometallic compounds with unique electrochemical properties (Fink et al., 1997).
Formation of Trifluoromethylation Compounds : Research on trifluoromethylation of aromatic compounds using hypervalent iodine reagents showcases the role of derivatives like this compound in creating various aromatic and heteroaromatic compounds (Mejía & Togni, 2012).
Synthesis of Polyether Derivatives : The synthesis of fluorine-containing polyethers using derivatives like this compound shows its significance in creating hydrophobic, low dielectric materials with moderate thermal stability (Fitch et al., 2003).
Applications in Organic Synthesis
Creation of Benzyl Ethers : The use of stable organic salts derived from this compound in transforming alcohols into benzyl ethers demonstrates its utility in organic synthesis (Poon & Dudley, 2006).
Synthesis of Luminescent Probes : The creation of porous covalent organic polymers for sensing nitroaromatic explosives and metal ions, using derivatives like this compound, indicates its potential in developing advanced sensing materials (Guo & Cao, 2015).
High Surface Area Frameworks : The assembly of hydrogen-bonded frameworks using derivatives suggests potential in creating porous structures with high surface area, useful in various applications including gas adsorption (Zentner et al., 2015).
Advancements in Polymerization
Polymerization on Supported Boron Nitride and Graphene : The study of surface-confined synthesis of polymers through C-C coupling on graphene and hexagonal boron nitride underlines the relevance of derivatives in advanced material science (Morchutt et al., 2015).
Multielectron Redox Systems : The synthesis of poly(6-azulenylethynyl)benzenes from derivatives indicates their role in creating redox systems with unique electronic and liquid crystalline properties (Ito et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1-bromoethyl)-3-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3O/c1-6(10)7-3-2-4-8(5-7)14-9(11,12)13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPAHCNDFSKKBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Phenyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]butan-2-ol;dihydrochloride](/img/structure/B2835953.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2835954.png)



![Methyl 2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)acetate](/img/structure/B2835961.png)
![2-hydroxy-5-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2835965.png)
![3-chloro-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2835967.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-[4-(tert-butyl)benzyl]oxime](/img/structure/B2835969.png)
![N-[6-(4-methoxyphenyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2835970.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2835973.png)
![3-(2-methoxyphenyl)-1-[(4-methylbenzene)sulfonyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2835976.png)
